molecular formula C17H22F3NO3 B13453273 Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B13453273
M. Wt: 345.36 g/mol
InChI Key: AIJQBHZTPPIASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a hydroxyl group paired with a 4-(trifluoromethyl)phenyl substituent at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly for drug discovery targeting central nervous system (CNS) disorders or enzyme modulation .

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-15(2,3)24-14(22)21-10-8-16(23,9-11-21)12-4-6-13(7-5-12)17(18,19)20/h4-7,23H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJQBHZTPPIASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Piperidine Core

Method A: Nucleophilic Substitution on a Piperidine Derivative

One common approach employs nucleophilic substitution reactions on a suitably functionalized piperidine precursor. For instance, the synthesis can start from 4-hydroxypiperidine derivatives, which are selectively protected and then functionalized at the 4-position.

Reaction Conditions:

  • Use of an activated electrophile, such as a halogenated phenyl derivative, to facilitate substitution.
  • Employing bases like potassium carbonate or sodium hydride to deprotonate the piperidine nitrogen, enhancing nucleophilicity.
  • Solvent choices include DMF or DMSO to stabilize the transition state.

Reference: Patented processes (e.g., WO2014200786A1) describe similar strategies involving lactone intermediates and subsequent ring modifications.

Incorporation of the 4-(Trifluoromethyl)phenyl Group

Method B: Cross-Coupling Reactions

The trifluoromethylphenyl moiety can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, utilizing a trifluoromethyl-substituted aryl boronic acid or ester.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
  • Base: Potassium carbonate or cesium carbonate.
  • Solvent: Toluene, ethanol, or a mixture with water.
  • Temperature: 80–120°C under inert atmosphere.

Research Findings: Recent studies have successfully employed such coupling to attach trifluoromethyl groups onto aromatic rings, providing high regioselectivity and yields.

Protection and Deprotection of Amino and Hydroxy Groups

Method C: Boc Protection

The amino group on the piperidine ring is protected with tert-butyl carbamate (Boc) groups to prevent side reactions during subsequent steps.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O).
  • Solvent: Dichloromethane (DCM).
  • Conditions: 0°C to room temperature, with tertiary amines such as triethylamine (TEA) as base.

Method D: Hydroxy Group Protection

Hydroxy groups are often protected as silyl ethers (e.g., TMS) or esters if necessary, to facilitate selective reactions.

Final Assembly and Functional Group Transformations

Method E: Carbamate Formation

The tert-butyl carbamate is introduced by reacting the amino group with Boc₂O under basic conditions, ensuring selective protection.

Method F: Hydroxylation and Functionalization

The hydroxyl group at the 4-position can be introduced via nucleophilic substitution or oxidation-reduction sequences, depending on the starting materials.

Reaction Conditions:

  • Use of mild bases like TEA.
  • Solvents such as DCM or THF.
  • Temperature control between 0°C and room temperature.

Summary of Reaction Conditions and Reagents

Step Reaction Type Reagents Solvent Temperature Notes
Ring functionalization Nucleophilic substitution Halogenated phenyl derivatives, bases (K₂CO₃, NaH) DMF, DMSO Room temp to 80°C Selective at 4-position
Trifluoromethyl group addition Cross-coupling Trifluoromethyl aryl boronic acid, Pd catalyst Toluene/Ethanol 80–120°C High yield, regioselective
Boc protection Carbamate formation Boc₂O, TEA DCM 0°C to RT Protect amino group
Hydroxyl protection Silylation TMSCl, imidazole DCM RT For hydroxyl groups
Final deprotection Acidic or basic TFA or HCl Appropriate solvent RT To remove protecting groups

Notable Literature and Patent Sources

  • Research Article: A 2019 publication details a one-pot synthesis of related piperidine derivatives via click chemistry, emphasizing high-yielding, regioselective methods that can be adapted for the target compound.
  • Patent WO2014200786A1: Describes processes involving lactone intermediates and subsequent ring modifications, including protection-deprotection sequences and substitution reactions, relevant for synthesizing carbamate-protected piperidines.
  • Commercial Protocols: Enamine and Sigma-Aldrich provide technical data on precursors and reagents, emphasizing the importance of anhydrous conditions and inert atmospheres during sensitive steps.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects

  • Hydroxyl Group : The 4-hydroxy configuration in the target compound contrasts with 3-hydroxy derivatives (), which may alter hydrogen-bonding networks and conformational flexibility.
  • Ester Groups : The tert-butyl ester increases steric bulk and lipophilicity relative to ethyl esters (), impacting solubility and metabolic pathways.

Physicochemical Properties

  • Lipophilicity : Ethyl esters () exhibit lower LogP (2.74) compared to tert-butyl derivatives, suggesting improved aqueous solubility.
  • Stereochemistry : Chiral centers in compounds like 5n () ([α]D²⁰ = +9.9) highlight the importance of enantiopurity in biological activity.

Biological Activity

Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, commonly referred to as Compound 1 , is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of a trifluoromethyl group into its structure enhances its pharmacological properties, making it a subject of research in various therapeutic areas.

  • Molecular Formula : C17_{17}H22_{22}F3_3NO4_4
  • Molecular Weight : 361.356 g/mol
  • CAS Number : 1236000-59-1
  • LogP : 3.74160 (indicating moderate lipophilicity)

The biological activity of Compound 1 is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group is known to enhance binding affinity and selectivity for certain targets, which can lead to increased potency in inhibiting or modulating biological functions.

Antiproliferative Effects

Research has shown that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that benzoylpiperidine derivatives can inhibit the growth of human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC50_{50} values ranging from 19.9 to 75.3 µM . Although specific data for Compound 1 is limited, its structural similarities suggest potential efficacy in cancer therapy.

Enzyme Inhibition

The compound may act as a reversible inhibitor of certain enzymes, particularly those involved in lipid metabolism and signaling pathways. For example, related piperidine derivatives have shown competitive inhibition patterns against monoacylglycerol lipase (MAGL), with IC50_{50} values in the low micromolar range . This suggests that Compound 1 might also possess similar inhibitory properties, although further studies are required for confirmation.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group at the para position of the phenolic ring has been shown to enhance the biological activity of related compounds significantly. For example, modifications leading to increased hydrophobic interactions have resulted in improved potency against various biological targets . Understanding the SAR is crucial for optimizing the efficacy of Compound 1.

Case Studies and Research Findings

StudyFindings
Antiproliferative Activity Compounds similar to Compound 1 showed IC50_{50} values ranging from 19.9 µM to 75.3 µM against cancer cell lines .
Enzyme Inhibition Related piperidine compounds exhibited competitive inhibition against MAGL, suggesting a potential mechanism for Compound 1 .
Structure-Activity Relationship The trifluoromethyl group increases potency by enhancing binding affinity and selectivity for biological targets .

Q & A

Q. What are the critical steps for synthesizing tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves hydrogenation of a dihydropyridine precursor using Pt2O as a catalyst under H2 atmosphere, followed by purification via silica gel chromatography (hexanes/EtOAc gradient). Key parameters include:

  • Catalyst loading : 0.095 g Pt2O per 1.41 mmol substrate for efficient hydrogenation .
  • Reaction time : 72 hours under H2 at room temperature to ensure complete reduction .
  • Acid treatment : HCl in Et2O (2.0 M) for Boc deprotection, yielding the hydrochloride salt with 88% efficiency .

Q. How is the compound characterized structurally, and what analytical methods are most reliable?

  • <sup>1</sup>H NMR : Peaks at δ 7.62–7.48 (aromatic protons), δ 4.15–3.94 (piperidine N–H), and δ 1.42 (tert-butyl group) confirm regiochemistry and Boc protection .
  • Mass spectrometry (ESI-MS) : A molecular ion peak at m/z = 248 [M + H]<sup>+</sup> validates the molecular weight .
  • Chromatography : Silica gel purification (0–10% EtOAc/hexanes) ensures >95% purity .

Q. What precautions are essential for handling reactive intermediates during synthesis?

  • Stability : The Boc-protected intermediate is stable under inert atmospheres but prone to hydrolysis under acidic conditions. Use anhydrous solvents (e.g., CH2Cl2) and avoid prolonged exposure to moisture .
  • Safety : Wear flame-resistant clothing, gloves, and self-contained breathing apparatus during HCl gas liberation steps .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., hydroxyl group at C4) .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on the trifluoromethylphenyl moiety’s hydrophobic effects .

Q. What strategies resolve contradictions in spectroscopic data for diastereomers or tautomers?

  • VT-NMR : Variable-temperature NMR can distinguish conformational isomers by observing coalescence of split peaks at elevated temperatures .
  • X-ray crystallography : Use SHELXL for structure refinement; the tert-butyl group’s bulkiness often stabilizes a single conformation .

Q. How does the trifluoromethyl group influence the compound’s stability under oxidative or reductive conditions?

  • Oxidative stability : The CF3 group resists oxidation but may undergo defluorination under strong bases (e.g., NaOH/EtOH at 80°C) .
  • Reductive stability : Catalytic hydrogenation (Pd/C, H2) preserves the CF3 group but reduces aromatic rings if present .

Q. What are the decomposition pathways of the compound under acidic or basic conditions?

  • Acidic hydrolysis : Boc deprotection occurs rapidly in HCl/Et2O, yielding a piperidine hydrochloride salt .
  • Basic conditions : The hydroxyl group may form a ketone via elimination, detectable by GC-MS .

Q. How can synthetic byproducts be identified and minimized during scale-up?

  • HPLC-MS : Monitor for byproducts like tert-butyl 4-(trifluoromethyl)phenyl derivatives formed via over-hydrogenation .
  • Optimization : Reduce Pt2O catalyst loading to 5 mol% and limit H2 exposure time to suppress side reactions .

Q. What role does the piperidine ring’s conformation play in biological activity?

  • Pharmacophore mapping : The chair conformation of the piperidine ring optimizes hydrogen bonding with target proteins (e.g., kinase inhibitors) .
  • Steric effects : The tert-butyl group enhances metabolic stability by shielding the amine from cytochrome P450 enzymes .

Q. How can the compound’s solubility be improved for in vivo studies without altering bioactivity?

  • Prodrug design : Introduce phosphate or PEG groups at the hydroxyl position to enhance aqueous solubility .
  • Co-solvents : Use DMSO:water (1:4) mixtures for preclinical formulations, maintaining <0.1% DMSO to avoid cytotoxicity .

Methodological Considerations

Q. What advanced purification techniques are recommended for isolating enantiomers?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers (α = 1.2) .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid can yield >99% enantiomeric excess .

Q. How do reaction solvents (e.g., THF vs. EtOAc) impact yield and purity?

  • Polar aprotic solvents : THF improves solubility of intermediates but may require lower temperatures (−78°C) to prevent racemization .
  • EtOAc : Ideal for hydrogenation steps due to compatibility with Pt catalysts and ease of removal under reduced pressure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.